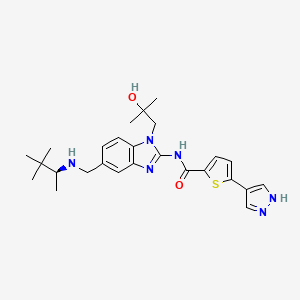
Hdac1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac1-IN-4 is a selective inhibitor of histone deacetylase 1 (HDAC1), an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has garnered significant attention in the field of epigenetics and cancer research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a substituted benzamide, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
Applications De Recherche Scientifique
Hdac1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with aberrant HDAC1 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
Mécanisme D'action
Hdac1-IN-4 exerts its effects by selectively inhibiting the activity of HDAC1. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which play a crucial role in regulating various cellular processes.
Comparaison Avec Des Composés Similaires
Hdac1-IN-4 is unique in its high selectivity for HDAC1 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity.
Romidepsin: Another HDAC inhibitor with a different selectivity profile.
Panobinostat: Known for its potent inhibitory activity against multiple HDAC isoforms.
This compound stands out due to its specificity for HDAC1, making it a valuable tool for studying the distinct roles of this enzyme in various biological contexts.
Propriétés
Formule moléculaire |
C21H24BrClN6O2 |
|---|---|
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
2-[2-[(6-bromo-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H23BrN6O2.ClH/c1-26-9-15(17-3-2-16(22)6-18(17)26)10-27-11-21(12-27)4-5-28(13-21)20-23-7-14(8-24-20)19(29)25-30;/h2-3,6-9,30H,4-5,10-13H2,1H3,(H,25,29);1H |
Clé InChI |
QDAASXJSKUPZGE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=C2)Br)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


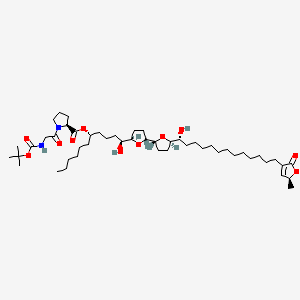
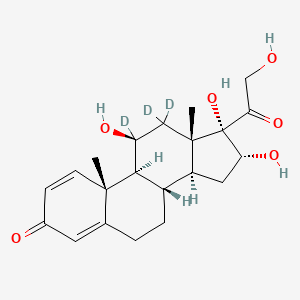
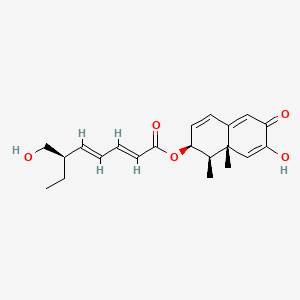
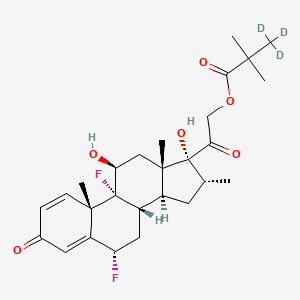
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)

![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
